molecular formula C19H27Cl B13754308 [Chloro(dicyclohexyl)methyl]benzene CAS No. 51046-32-3

[Chloro(dicyclohexyl)methyl]benzene

Katalognummer: B13754308
CAS-Nummer: 51046-32-3
Molekulargewicht: 290.9 g/mol
InChI-Schlüssel: BLNDAEYNGIBOBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Chloro(dicyclohexyl)methyl]benzene is an organic compound with the molecular formula C19H27Cl It consists of a benzene ring substituted with a chloro group and a dicyclohexylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [Chloro(dicyclohexyl)methyl]benzene typically involves the reaction of benzyl chloride with dicyclohexylmethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

[Chloro(dicyclohexyl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding the corresponding hydrocarbon.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

[Chloro(dicyclohexyl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [Chloro(dicyclohexyl)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The chloro group can participate in nucleophilic substitution reactions, while the dicyclohexylmethyl group can influence the compound’s hydrophobic interactions and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chlorobenzene: A simpler compound with a single chloro group attached to a benzene ring.

    Dicyclohexylmethane: Lacks the chloro group and consists of a dicyclohexylmethyl group attached to a methane molecule.

    Benzyl Chloride: Contains a benzene ring with a chloro group attached to a methyl group.

Uniqueness

[Chloro(dicyclohexyl)methyl]benzene is unique due to the presence of both a chloro group and a bulky dicyclohexylmethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Eigenschaften

CAS-Nummer

51046-32-3

Molekularformel

C19H27Cl

Molekulargewicht

290.9 g/mol

IUPAC-Name

[chloro(dicyclohexyl)methyl]benzene

InChI

InChI=1S/C19H27Cl/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2

InChI-Schlüssel

BLNDAEYNGIBOBE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C(C2CCCCC2)(C3=CC=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.